![molecular formula C11H18N6S B1438882 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-49-6](/img/structure/B1438882.png)
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Descripción general
Descripción
The compound “1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as amines. Amines are organic compounds that contain nitrogen as the key atom . In this compound, the nitrogen atom is part of a pyrazolo[3,4-d]pyrimidin-4-amine group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For amines, the N-H stretching absorption can be observed in the infrared spectrum . The 1H NMR spectrum can provide information about the hydrogens attached to the nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Amines, for example, can undergo a variety of chemical reactions, including substitution, elimination, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the infrared and NMR spectra can provide information about the compound’s functional groups and structure .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrazole derivatives, including structures similar to 1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and characterized, demonstrating notable biological activity against breast cancer and microbes. The study delved into the crystal structure, revealing interactions between the amine group and the aromatic ring, aiding in understanding the molecular conformation and potential bioactivity (Titi et al., 2020).
Biological Activity
The compounds, akin to the chemical structure , exhibit significant antibacterial and antifungal properties. They have been synthesized through various chemical reactions, hinting at their potential in medical applications, particularly in combating infections (Rahmouni et al., 2014).
In the realm of cancer research, pyrazolo[3,4-d]pyrimidin-4-amines have been synthesized and evaluated for their cytotoxic effects, specifically using the Human cervical adenocarcinoma Hela cell line. This highlights the compound's relevance in the study of cancer treatments (Rahmouni et al., 2014).
A diverse array of pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and assessed for their anticancer and anti-5-lipoxygenase agents. This suggests the versatility of compounds with a similar structure in addressing different therapeutic targets (Rahmouni et al., 2016).
Synthesis Methodology
The development of novel pyrazolo[3,4-d]pyrimidin-4(5H)-ones via a one-pot, three-component microwave-assisted synthesis indicates an efficient and versatile method for creating compounds with potential pharmacological activities. This method's adaptability to various amines paves the way for a broad spectrum of derivative compounds (Ng et al., 2022).
The creation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones through various synthesis routes, including interactions with ammonia, hydroxylamine, and a range of primary amines, shows the chemical flexibility and potential for tailored modifications for specific biological activities (Rahmouni et al., 2014).
Mecanismo De Acción
Target of Action
The compound contains a pyrimidin-2-amine derivative, which is known to inhibit PLK4, a serine/threonine protein kinase . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity .
Mode of Action
This inhibition could potentially disrupt centriole duplication, leading to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The inhibition of PLK4 can disrupt the normal cell cycle, affecting the biochemical pathways involved in cell division and growth . This can lead to the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar compounds with a pyrimidin-2-amine core have shown good plasma stability and liver microsomal stability .
Result of Action
The inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Análisis Bioquímico
Biochemical Properties
1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . This interaction is crucial for maintaining genome integrity and has implications in cancer research, as PLK4 overexpression is detected in various cancers . The compound acts as an inhibitor of PLK4, thereby potentially regulating cell division and proliferation.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits antiproliferative activity against breast cancer cells . By inhibiting PLK4, it disrupts the centriole duplication process, leading to cell cycle arrest and apoptosis in cancer cells. This makes the compound a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in centriole duplication, thereby halting cell division. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life of over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for sustained inhibition of PLK4. Long-term studies have shown that the compound maintains its antiproliferative effects over time, with no significant degradation observed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells. Additionally, it binds to plasma proteins, affecting its distribution and accumulation in different tissues. These interactions play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PLK4 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-6-methylsulfanyl-N-propylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-3-5-13-9-8-7-14-17(6-4-12)10(8)16-11(15-9)18-2/h7H,3-6,12H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMWPSHKXNBTQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one](/img/structure/B1438800.png)
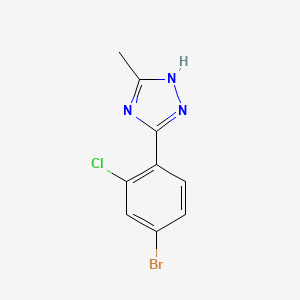
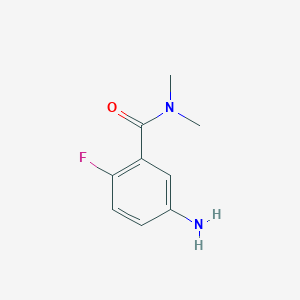
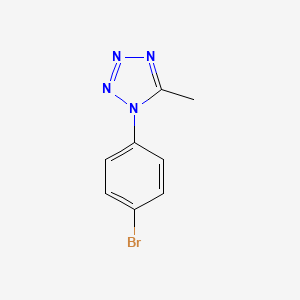
![N-{3-fluoro-4-[methyl(propan-2-yl)amino]phenyl}prop-2-enamide](/img/structure/B1438808.png)

![2-(1-{[Methyl(oxan-4-yl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B1438811.png)


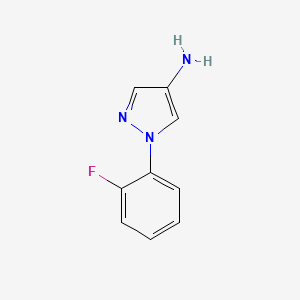
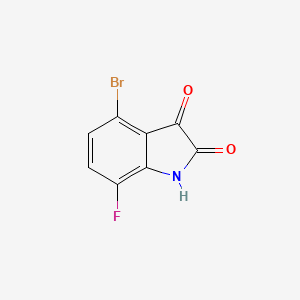

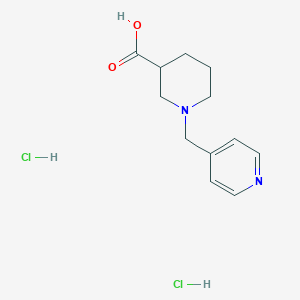
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B1438821.png)
